molecular formula C10H12ClN3O2S B2524241 (5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid hydrochloride CAS No. 1052405-52-3

(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid hydrochloride

Cat. No.: B2524241
CAS No.: 1052405-52-3
M. Wt: 273.74
InChI Key: KFIVLCIERIESOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid hydrochloride is a chemical compound with significant potential in various scientific fields It is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with dimethyl groups and an amino-acetic acid moiety

Mechanism of Action

Target of Action

The primary target of (5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid hydrochloride is the GABA A receptor . This receptor plays a crucial role in inhibitory neurotransmission in the central nervous system. The compound’s interaction with the GABA A receptor indicates an inhibitory effect on the target .

Mode of Action

This compound interacts with its target, the GABA A receptor, in two places: the benzamidine site of subsite 1 and subsite 3 of the ECD interface . This interaction results in changes to the receptor’s function, leading to an inhibitory effect.

Biochemical Pathways

The compound affects the GABAergic pathway, which is responsible for inhibitory neurotransmission in the central nervous system. By interacting with the GABA A receptor, it influences the function of this pathway and its downstream effects .

Result of Action

The result of the compound’s action is primarily seen in its neurotropic effects. It has been found to have an anticonvulsant effect of antagonism with corazole . Some compounds in this class also exhibit anxiolytic and behavior activating effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH of the reaction medium, the presence of electron-withdrawing groups, and the thermodynamic stability of the starting compound and the product . The nature of functional groups, electronic and steric effects also affect the possibility of the Dimroth rearrangement and its course .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid hydrochloride typically involves multi-step organic reactions. One common method includes the initial formation of the thieno[2,3-d]pyrimidine core, followed by the introduction of dimethyl groups at the 5 and 6 positions. The amino-acetic acid moiety is then attached through a series of substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial methods often employ continuous flow reactors and automated systems to enhance efficiency and scalability. The use of robust catalysts and optimized reaction conditions ensures consistent quality and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

Chemistry

In chemistry, (5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

Biologically, this compound has shown potential as an inhibitor of specific enzymes and receptors. It is being studied for its effects on cellular pathways and its potential as a therapeutic agent .

Medicine

In medicine, this compound is explored for its potential to treat various diseases, including cancer and infectious diseases. Its ability to interact with biological targets makes it a promising candidate for drug development .

Industry

Industrially, this compound is used in the synthesis of advanced materials and as a catalyst in certain chemical processes. Its stability and reactivity make it valuable in manufacturing high-performance products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid hydrochloride is unique due to its specific substitution pattern and the presence of the amino-acetic acid moiety.

Properties

IUPAC Name

2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amino]acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2S.ClH/c1-5-6(2)16-10-8(5)9(12-4-13-10)11-3-7(14)15;/h4H,3H2,1-2H3,(H,14,15)(H,11,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFIVLCIERIESOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=NC(=C12)NCC(=O)O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.